3-Hydrazino-4H-1,2,4-triazol-4-amine

Energetic Materials High-Nitrogen Compounds Triazole Chemistry

3-Hydrazino-4H-1,2,4-triazol-4-amine (CAS 6421-06-3), also known as 4-amino-3-hydrazino-1,2,4-triazole (AHT) or HATr, is a high-nitrogen heterocyclic compound with the molecular formula C2H6N6 and a nitrogen content of 73.65%. This compound belongs to the 1,2,4-triazole class but features a unique substitution pattern: an amino group at the N4 position and a hydrazino group at the C3 position, distinguishing it from simpler 1,2,4-triazole derivatives such as 4-amino-1,2,4-triazole (ATr).

Molecular Formula C2H6N6
Molecular Weight 114.112
CAS No. 6421-06-3
Cat. No. B2447294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazino-4H-1,2,4-triazol-4-amine
CAS6421-06-3
Molecular FormulaC2H6N6
Molecular Weight114.112
Structural Identifiers
SMILESC1=NN=C(N1N)NN
InChIInChI=1S/C2H6N6/c3-6-2-7-5-1-8(2)4/h1H,3-4H2,(H,6,7)
InChIKeyZJJADRZINPLZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazino-4H-1,2,4-triazol-4-amine (CAS 6421-06-3): Core Identity and Structural Distinction from Simple 1,2,4-Triazoles


3-Hydrazino-4H-1,2,4-triazol-4-amine (CAS 6421-06-3), also known as 4-amino-3-hydrazino-1,2,4-triazole (AHT) or HATr, is a high-nitrogen heterocyclic compound with the molecular formula C2H6N6 and a nitrogen content of 73.65% [1]. This compound belongs to the 1,2,4-triazole class but features a unique substitution pattern: an amino group at the N4 position and a hydrazino group at the C3 position, distinguishing it from simpler 1,2,4-triazole derivatives such as 4-amino-1,2,4-triazole (ATr) [2]. The presence of both amino and hydrazino functionalities confers a multivalent cationic capacity and an enhanced ability to form extensive hydrogen-bonding networks, which are critical for its applications in energetic materials and coordination chemistry [3].

Why Generic 1,2,4-Triazole Substitution Fails: Structural Prerequisites for Energetic Performance and Coordination Chemistry


Simple substitution of 3-hydrazino-4H-1,2,4-triazol-4-amine with other 1,2,4-triazole analogs is not viable due to the compound's unique bifunctional nature. The presence of both an amino group at the N4 position and a hydrazino group at the C3 position enables the formation of a divalent cation, a feature absent in monofunctional analogs such as 4-amino-1,2,4-triazole (ATr) [1]. This divalent capacity is essential for constructing high-density energetic salts and coordination polymers with enhanced thermal stability and detonation performance [2]. Furthermore, the hydrazino moiety is crucial for the observed inhibition of metallo-β-lactamases (MBLs); studies comparing hydrazine, hydrazide, and hydrazone analogs of 4-amino-1,2,4-triazole-derived Schiff bases demonstrate that only the hydrazine series retains potent inhibitory activity against VIM-type enzymes [3]. Therefore, any attempt to replace this compound with a generic 1,2,4-triazole would result in a complete loss of the specific properties that drive its utility in both energetic materials science and antibiotic resistance research.

3-Hydrazino-4H-1,2,4-triazol-4-amine: Head-to-Head Quantitative Differentiation from Analogs and Alternatives


Nitrogen Content Superiority Over 4-Amino-1,2,4-triazole (ATr)

The target compound exhibits a nitrogen content of 73.65% by weight, which is 7.1 percentage points higher than that of the closely related analog 4-amino-1,2,4-triazole (ATr, C2H4N4, 66.55% N) [1]. This elevated nitrogen content directly contributes to a higher heat of formation and improved detonation performance in energetic material formulations [2].

Energetic Materials High-Nitrogen Compounds Triazole Chemistry

Thermal Stability of Energetic Salts: Decomposition Temperature Benchmark

Energetic salts derived from 3-hydrazino-4-amino-1,2,4-triazole demonstrate a wide range of thermal stability, with decomposition temperatures (Td) spanning from 168 °C to 266 °C [1]. Notably, the salt 3-hydrazinium-4-amino-1H-1,2,4-triazolium 1H,1'H-5,5'-bitetrazole-1,1'-diolate (4) exhibits a measured onset of decomposition temperature of 237 °C, indicating high thermal robustness [2]. This compares favorably to many other high-nitrogen energetic salts, which often decompose below 200 °C.

Energetic Materials Thermal Stability Salt Formation

Detonation Performance of Nitrate Salt Compared to TNT and RDX

The nitrate salt of 3-hydrazino-4-amino-1,2,4-triazole, (HATr)·(NO3)2, exhibits a theoretical detonation velocity of 7978 m/s and a detonation pressure of 28.3 GPa [1]. While its detonation velocity is lower than that of RDX (approximately 8750 m/s), it is comparable to or exceeds many secondary explosives. Crucially, its impact sensitivity is >40 J and friction sensitivity is 360 N, both lower (i.e., less sensitive) than those of TNT (impact sensitivity ~15 J) and RDX (impact sensitivity ~7.4 J), indicating a superior safety profile [1].

Energetic Materials Detonation Velocity Explosives

Thermal Robustness of Zinc Coordination Polymers

Zinc coordination polymers synthesized using 3-hydrazino-4-amino-1,2,4-triazole as a ligand, specifically {[Zn(HATr)2](NO3)2}n (1) and {[Zn2(HATr)4](ZnCl4)(NO3)2·H2O}n (2), exhibit thermal stability up to 280 °C [1]. This is a significant enhancement compared to many other zinc-based coordination polymers that typically decompose at much lower temperatures (often <200 °C). The high thermal stability is attributed to the extensive hydrogen-bonding network facilitated by the hydrazino and amino groups of the HATr ligand.

Coordination Polymers Thermal Stability Zinc Complexes

Potent Inhibition of Metallo-β-Lactamases (MBLs) by Hydrazine Analogs

In a comparative study of 4-amino-1,2,4-triazole-derived Schiff base analogs, the hydrazine series (which includes the core structure of 3-hydrazino-4H-1,2,4-triazol-4-amine) retained potent inhibitory activity against VIM-type metallo-β-lactamases (MBLs), particularly VIM-2 and VIM-4, with Ki values in the micromolar to submicromolar range [1]. In contrast, the hydrazide series showed significantly reduced potency, and the hydrazone series was also less effective. This demonstrates that the hydrazino moiety is critical for maintaining high-affinity MBL inhibition.

Antibiotic Resistance MBL Inhibition Medicinal Chemistry

Optimal Application Scenarios for 3-Hydrazino-4H-1,2,4-triazol-4-amine (CAS 6421-06-3) Based on Quantitative Evidence


Development of Insensitive High-Energy Density Materials

Leverage the compound's high nitrogen content (73.65% N) [1] and its ability to form energetic salts with tunable thermal stability (Td = 168–266 °C) and low sensitivity (e.g., (HATr)·(NO3)2 with impact sensitivity >40 J vs. TNT's ~15 J) [2] to design next-generation insensitive munitions (IM) and propellants. The balance of acceptable detonation performance (detonation velocity up to 8455 m/s for some salts) [3] with significantly reduced sensitivity addresses a critical safety-performance trade-off in energetic materials.

Synthesis of Thermally Robust Coordination Polymers and Metal-Organic Frameworks

Utilize 3-hydrazino-4-amino-1,2,4-triazole as a multifunctional ligand for constructing coordination polymers with exceptional thermal stability (e.g., Zn-polymers stable up to 280 °C) [4]. The compound's ability to form extensive hydrogen-bonded 3D networks [5] makes it ideal for creating robust frameworks for applications in high-temperature catalysis, gas separation, or as precursors for nanostructured energetic materials.

Design of Novel Metallo-β-Lactamase (MBL) Inhibitors

Employ the core hydrazino-triazole scaffold as a privileged structure for developing potent MBL inhibitors. Evidence shows that hydrazine analogs derived from this class maintain low micromolar to submicromolar Ki values against clinically relevant VIM-type MBLs, whereas hydrazide and hydrazone modifications lead to a loss of potency [6]. This makes 3-hydrazino-4H-1,2,4-triazol-4-amine a strategic starting material for medicinal chemistry campaigns targeting antibiotic resistance.

Precursor for Divalent Cationic Energetic Salts

Capitalize on the compound's unique ability to act as a divalent cation [7] to synthesize high-density, nitrogen-rich energetic salts with oxygen-containing tetrazoles or other energetic anions. This structural feature, absent in mono-functional triazoles like ATr, enables the formation of complex salt networks with enhanced detonation properties and desirable thermal behavior, as demonstrated in recent energetic materials research [7].

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